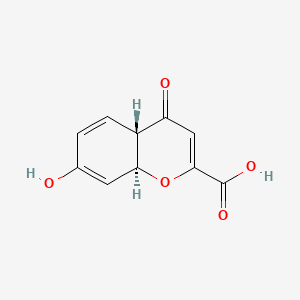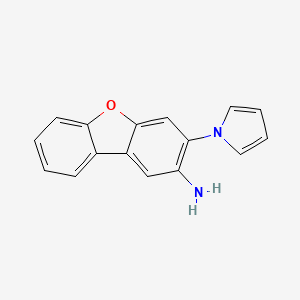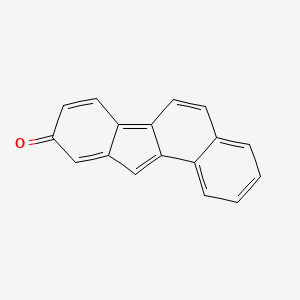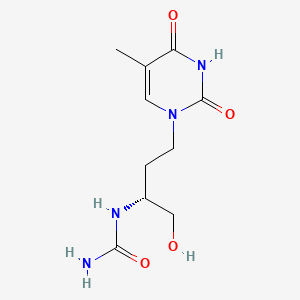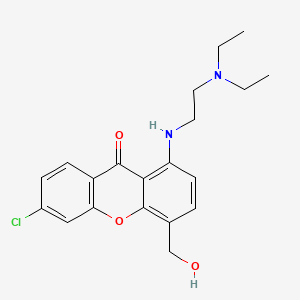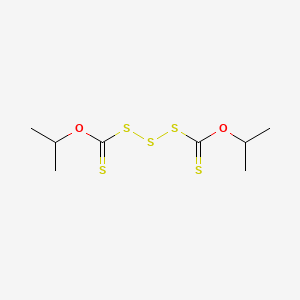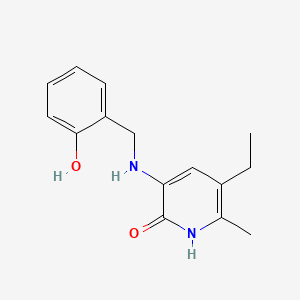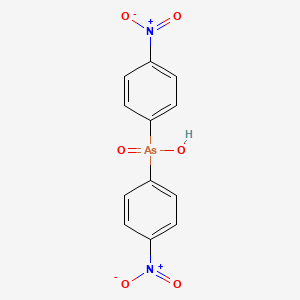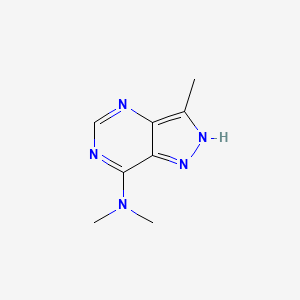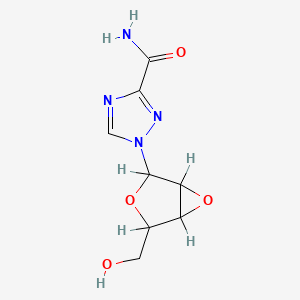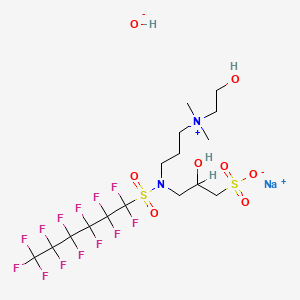
Sodio(2-hydroxyethyl)(3-((2-hydroxy-3-sulphonatopropyl)((tridecafluorohexyl)sulphonyl)amino)propyl)dimethylammonium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodio(2-hydroxyethyl)(3-((2-hydroxy-3-sulphonatopropyl)((tridecafluorohexyl)sulphonyl)amino)propyl)dimethylammonium hydroxide is a complex organic compound with a molecular formula of C₁₆H₂₄F₁₃N₂NaO₈S₂ and a molecular weight of 706.469 g/mol . This compound is characterized by its unique structure, which includes a sulfonate group, a tridecafluorohexyl group, and a dimethylammonium group. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of sodio(2-hydroxyethyl)(3-((2-hydroxy-3-sulphonatopropyl)((tridecafluorohexyl)sulphonyl)amino)propyl)dimethylammonium hydroxide involves multiple steps. The process typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Industrial production methods often involve the use of specialized equipment to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Sodio(2-hydroxyethyl)(3-((2-hydroxy-3-sulphonatopropyl)((tridecafluorohexyl)sulphonyl)amino)propyl)dimethylammonium hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it is utilized in studies involving cell signaling and molecular interactionsAdditionally, it is used in the industry for the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of sodio(2-hydroxyethyl)(3-((2-hydroxy-3-sulphonatopropyl)((tridecafluorohexyl)sulphonyl)amino)propyl)dimethylammonium hydroxide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
When compared to similar compounds, sodio(2-hydroxyethyl)(3-((2-hydroxy-3-sulphonatopropyl)((tridecafluorohexyl)sulphonyl)amino)propyl)dimethylammonium hydroxide stands out due to its unique combination of functional groups. Similar compounds include other sulfonate-containing compounds and fluorinated organic molecules. the presence of the tridecafluorohexyl group and the dimethylammonium group in this compound provides it with distinctive chemical properties and applications .
Properties
CAS No. |
81190-38-7 |
|---|---|
Molecular Formula |
C16H24F13N2NaO8S2 |
Molecular Weight |
706.5 g/mol |
IUPAC Name |
sodium;2-hydroxy-3-[3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]propane-1-sulfonate;hydroxide |
InChI |
InChI=1S/C16H23F13N2O7S2.Na.H2O/c1-31(2,6-7-32)5-3-4-30(8-10(33)9-39(34,35)36)40(37,38)16(28,29)14(23,24)12(19,20)11(17,18)13(21,22)15(25,26)27;;/h10,32-33H,3-9H2,1-2H3;;1H2/q;+1;/p-1 |
InChI Key |
UUJYCTIQEWIWAQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCCN(CC(CS(=O)(=O)[O-])O)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCO.[OH-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


